molecular formula C10H13N3O4 B2955071 Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate CAS No. 2319891-40-0

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate

Cat. No.: B2955071
CAS No.: 2319891-40-0
M. Wt: 239.231
InChI Key: VARZOZNJSVZHLJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate (CAS 2319891-40-0) is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . It features a unique molecular structure combining a 1,2,3-triazole ring with an ethyl ester functional group and an additional ethoxy-substituted propenyl moiety. This structure makes it a valuable multifunctional building block in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is of significant interest in bioorthogonal chemistry and click chemistry applications, often serving as a stable bioisostere for amide bonds . The presence of two ester groups and an alkene in its structure provides versatile handles for further synthetic modification, such as hydrolysis, reduction, or nucleophilic addition, enabling researchers to create diverse chemical libraries. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-4-16-9(14)7(3)13-6-8(11-12-13)10(15)17-5-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARZOZNJSVZHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C(=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl chloroformate to form the triazole ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazole and imidazole derivatives, focusing on substituent effects, synthesis yields, spectroscopic properties, and physical characteristics.

Key Observations :

  • Bulky substituents (e.g., adamantyl) reduce yields due to steric hindrance during cycloaddition .
  • Electron-withdrawing groups (e.g., ethoxycarbonylmethyl) enhance reaction efficiency, as seen in the 99% yield for Methyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate .
  • Polar substituents (e.g., 1,3-dioxolane) may improve solubility, facilitating faster reaction times .
Table 2: Spectroscopic and Physical Properties
Compound Name Melting Point (°C) ¹H NMR (Triazole Proton, ppm) LC-MS ([M+H]⁺) Reference
Methyl 1-benzyltriazole-4-carboxylate 115–117 8.02 218
Methyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate 102–104 8.27 214
Ethyl 1-(adamant-1-yl)-1H-triazole-4-carboxylate Not reported Not reported Not reported
Target Compound Not reported Predicted ~8.1–8.3 ~308 -

Key Observations :

  • The triazole proton’s chemical shift (δ 8.0–8.3 ppm) is consistent across derivatives, with slight variations due to substituent electronic effects .
  • Melting points correlate with crystallinity; benzyl derivatives exhibit higher melting points due to aromatic stacking .
Table 3: Functional Group Impact on Reactivity
Compound Name Functional Group Key Reactivity Feature
Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate Conjugated propenyl ester Enhanced conjugation for photochemical applications
2-[1-(4-Trifluoromethylphenyl)-1H-triazol-4-yl]propan-2-ol Trifluoromethyl (electron-withdrawing) Increased metabolic stability
Methyl 1-(3-hydroxypropyl)triazole-4-carboxylate Hydroxypropyl (polar protic) Improved aqueous solubility

Key Observations :

  • Conjugated esters (target compound) may exhibit unique reactivity in Diels-Alder or Michael addition reactions due to the α,β-unsaturated system.
  • Trifluoromethyl groups enhance lipophilicity and resistance to enzymatic degradation .
  • Hydroxypropyl derivatives prioritize solubility over membrane permeability .

Biological Activity

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through a combination of triazole formation and subsequent carboxylation reactions. The general synthetic pathway includes:

  • Formation of Triazole Ring : Utilizing azide and alkyne components through the 'click' chemistry approach.
  • Carboxylation : Introducing the carboxylic acid functionality at the 4-position of the triazole ring.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation.

Key Findings :

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF-71.1
HCT1162.6
HepG21.4

These results suggest that the compound may act as a thymidylate synthase inhibitor, which is crucial for DNA synthesis and repair, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy :
Research has demonstrated that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus15.67
Escherichia coli31.25

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Thymidylate Synthase : This enzyme is vital for DNA synthesis; thus, its inhibition leads to reduced proliferation of cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The compound's structure may interfere with bacterial cell wall integrity, leading to cell lysis.

Case Studies

Several studies have documented the biological evaluations of triazole derivatives similar to Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-y)triazole-4-carboxylate:

  • Study on Anticancer Properties : A study reported that triazole derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of triazole compounds in inhibiting resistant bacterial strains, suggesting their potential as alternative treatments in antibiotic resistance scenarios .

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